molecular formula C15H16S2 B12529396 1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- CAS No. 141994-27-6

1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)-

Cat. No.: B12529396
CAS No.: 141994-27-6
M. Wt: 260.4 g/mol
InChI Key: YBWHVXDRVWGCNO-UHFFFAOYSA-N
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Description

1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- is an organic compound with the molecular formula C15H16S2. It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a 2-naphthalenyl group and another by a methyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- can be synthesized through the reaction of 2-naphthaldehyde with 2-methyl-1,3-propanedithiol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene, followed by purification through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- has several applications in scientific research:

    Chemistry: It is used as a protecting group for carbonyl compounds and as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane moiety can stabilize carbanions, making it a valuable intermediate in reactions such as the Corey-Seebach reaction. This allows for the formation of carbon-carbon bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- is unique due to the presence of both a methyl and a 2-naphthalenyl group, which enhances its stability and reactivity compared to its analogs. This makes it particularly useful in organic synthesis and industrial applications .

Properties

CAS No.

141994-27-6

Molecular Formula

C15H16S2

Molecular Weight

260.4 g/mol

IUPAC Name

2-methyl-2-naphthalen-2-yl-1,3-dithiane

InChI

InChI=1S/C15H16S2/c1-15(16-9-4-10-17-15)14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11H,4,9-10H2,1H3

InChI Key

YBWHVXDRVWGCNO-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCCS1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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